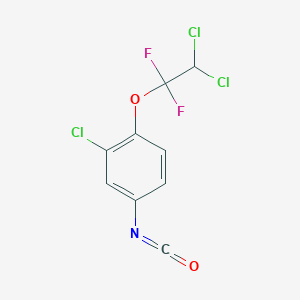
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and isocyanate groups, as well as a dichloro-difluoroethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate typically involves the reaction of 3-chlorophenol with 2,2-dichloro-1,1-difluoroethanol under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a coupling reagent, such as diisopropylcarbodiimide (DIC), to facilitate the formation of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve yield and purity.
化学反应分析
Types of Reactions: 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate can undergo various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form a corresponding urea derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed:
Urea Derivatives: Resulting from the oxidation of the isocyanate group.
Amines: Resulting from the reduction of the isocyanate group.
Substituted Derivatives: Resulting from substitution reactions involving chlorine and fluorine atoms.
科学研究应用
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives and amines.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive nature and ability to form strong chemical bonds.
作用机制
The mechanism by which 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate exerts its effects involves the formation of covalent bonds with molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate derivatives. These reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbon of the isocyanate group.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to receptors, altering their activity and signaling pathways.
Polymers: In material science, it can react with polymers to form cross-linked networks, enhancing the mechanical properties of the materials.
相似化合物的比较
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate is unique due to its combination of chlorine, fluorine, and isocyanate groups. Similar compounds include:
4-Chloro-3-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate: Similar structure but with different positions of substituents.
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl amine: Similar core structure but with an amine group instead of isocyanate.
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenol: Similar core structure but without the isocyanate group.
属性
IUPAC Name |
2-chloro-1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F2NO2/c10-6-3-5(15-4-16)1-2-7(6)17-9(13,14)8(11)12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHHHDOYKPAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)OC(C(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














